5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound that features a pyridine ring, a pyrazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrazole intermediates, followed by their coupling with the pyrimidine core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: It has potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(pyrazol-4-yl)benzene: This compound features a similar pyrazole ring structure but differs in its overall framework.
1,3,5-Tris(4-pyridyl)benzene: This compound contains pyridine rings similar to 5-(pyridin-4-yl)-2-{[1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine but has a different core structure.
Uniqueness
The uniqueness of this compound lies in its combination of pyridine, pyrazole, and pyrimidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H24N6O2 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C21H24N6O2/c1-14-19(15(2)26(3)25-14)20(28)27-10-6-18(7-11-27)29-21-23-12-17(13-24-21)16-4-8-22-9-5-16/h4-5,8-9,12-13,18H,6-7,10-11H2,1-3H3 |
InChI Key |
HLDNQRHHFHAXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
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